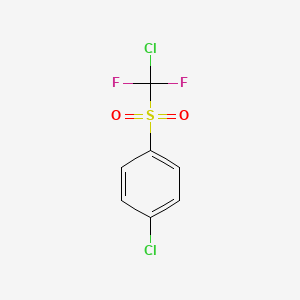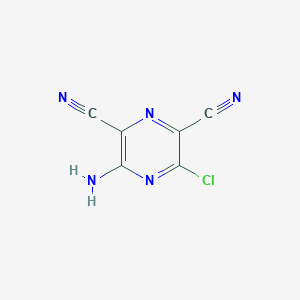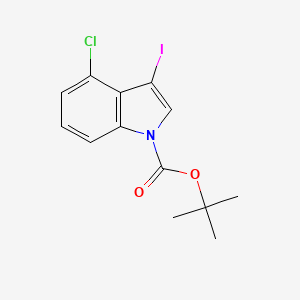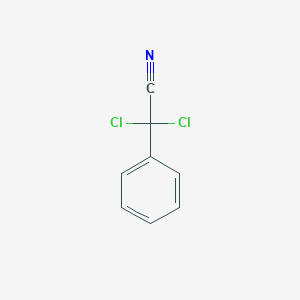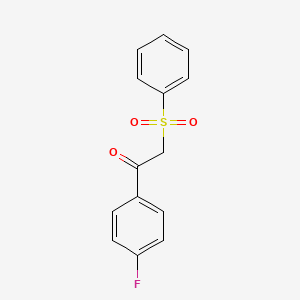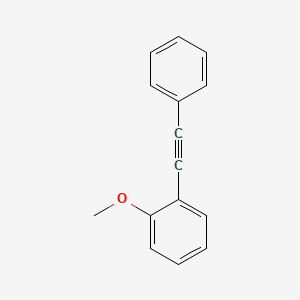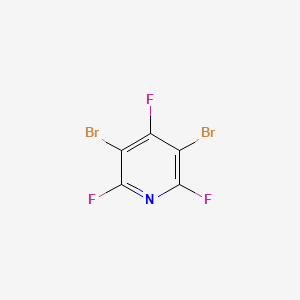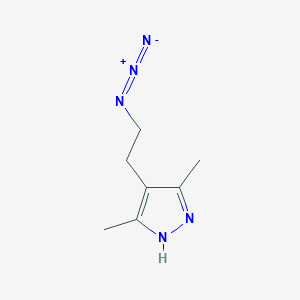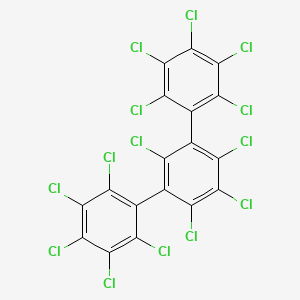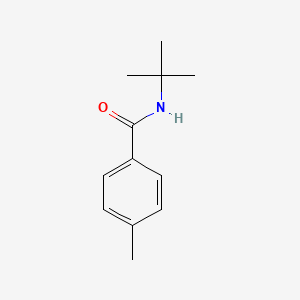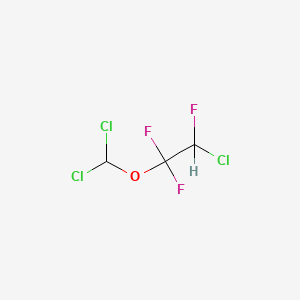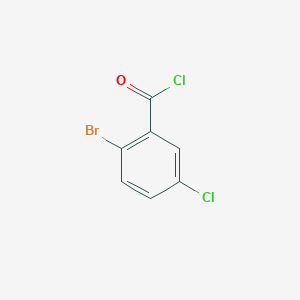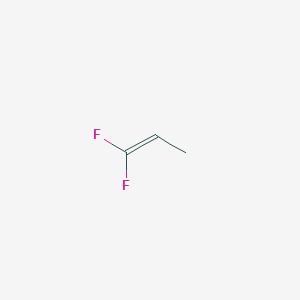![molecular formula C18H16N2O6 B3031581 (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate CAS No. 5310-93-0](/img/no-structure.png)
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the treatment of esters with arylamines in boiling xylene, leading to the formation of anilides and isomeric thiophene derivatives . Additionally, the synthesis of triorganotin(IV) hydroxybenzoates is described, where the benzoate ligand bridges adjacent Sn-centers in a one-dimensional polymer . These methods suggest that the synthesis of the compound may involve similar condensation reactions under heat, possibly with the use of a catalyst or a strong acid to promote isomerization.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction . For instance, the crystal structures of hydroxybenzoates show different conformations, such as syn and anti orientations of the phenyldiazenyl and carboxylic acid/carboxylate groups . The molecular geometry around the tin atoms in triorganotin(IV) hydroxybenzoates ranges from trigonal bipyramidal to distorted tetrahedral . These findings suggest that the molecular structure of (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate may also exhibit distinct conformational isomerism and coordination geometries, which could be confirmed by similar analytical techniques.
Chemical Reactions Analysis
The chemical reactions of related compounds involve isomerization processes, where the presence of a strong acid or base can catalyze the transformation between different isomers . The reactivity of the compounds also includes the formation of coordination polymers, as seen in the case of triorganotin(IV) hydroxybenzoates . These insights suggest that the compound of interest may also undergo isomerization and could form coordination complexes with metals, which would be an interesting area for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and the presence of functional groups. For example, the presence of hydroxy groups and the ability to form hydrogen bonds can significantly influence the solubility and melting points of these compounds . The spectral differences between isomers, as observed in the IR and NMR spectra, provide a means for structural assignments and can be used to deduce the properties of the compound . The physical and chemical properties of (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate would likely be characterized by similar analytical techniques to understand its reactivity and potential applications.
Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
The research involving structural analogs of (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione hydrate has contributed significantly to understanding molecular interactions and structural analysis. For instance, studies have detailed the absence of direction-specific intermolecular interactions in related compounds and explored the hydrogen bonding and crystal structures of similar diazinane derivatives (da Silva et al., 2005). These insights are crucial for the development of new materials and pharmaceuticals.
Supramolecular Chemistry and Self-assembly
The exploration of supramolecular chemistry and self-assembly processes using similar compounds has been a key area of research. The self-assembly and formation of complex molecular structures from smaller units have been studied, providing valuable information for the development of new materials and nanostructures. This area of research is critical for advancements in nanotechnology and materials science (Percec et al., 2006).
Synthetic Chemistry and Organic Synthesis
Research into similar compounds has significantly contributed to the field of synthetic chemistry, particularly in the synthesis of complex organic molecules. The development of new synthetic routes and the understanding of reaction mechanisms using similar diazinane triones are essential for advancing organic synthesis and creating novel compounds for various applications (Pirc et al., 2003).
Safety And Hazards
Propriétés
Numéro CAS |
5310-93-0 |
|---|---|
Nom du produit |
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate |
Formule moléculaire |
C18H16N2O6 |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate |
InChI |
InChI=1S/C18H14N2O5.H2O/c21-14-7-6-12(9-15(14)22)8-13-16(23)19-18(25)20(17(13)24)10-11-4-2-1-3-5-11;/h1-9,21-22H,10H2,(H,19,23,25);1H2/b13-8+; |
Clé InChI |
HSSCDYUEMMKBLO-FNXZNAJJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)NC2=O.O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O.O |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



